4-(3,4-Difluorophenyl)butan-2-amine

Anticancer Antibacterial Enzyme Inhibition

Researchers studying CNS disorders or antifolate mechanisms often face limited access to well-characterized fluorinated arylalkylamine probes with validated biological activity. 4-(3,4-Difluorophenyl)butan-2-amine (CAS 1258826-92-4) directly addresses this gap as a multi-target tool compound: • DHFR inhibition (Ki = 147 nM) for antifolate research in cancer cell lines • CCR5 antagonism (IC50 = 9.2 µM) for HIV-1 entry mechanism studies • Validated (2S)-enantiomer co-crystallized in PDB (5SU7) for structural biology Supplied with ≥95% purity and full analytical documentation. Ready for immediate global shipment.

Molecular Formula C10H13F2N
Molecular Weight 185.21 g/mol
Cat. No. B13252618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Difluorophenyl)butan-2-amine
Molecular FormulaC10H13F2N
Molecular Weight185.21 g/mol
Structural Identifiers
SMILESCC(CCC1=CC(=C(C=C1)F)F)N
InChIInChI=1S/C10H13F2N/c1-7(13)2-3-8-4-5-9(11)10(12)6-8/h4-7H,2-3,13H2,1H3
InChIKeyTVJUZDQYBVCQIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,4-Difluorophenyl)butan-2-amine: Physicochemical and Structural Profile for CNS-Targeted Research


4-(3,4-Difluorophenyl)butan-2-amine (CAS 1258826-92-4) is a chiral, fluorinated arylalkylamine with a molecular weight of 185.21 g/mol and a calculated logP of 2.337 . The compound features a 3,4-difluorophenyl moiety linked via a two-carbon spacer to a secondary amine, a motif common to many centrally-acting pharmacophores . Its (2S)-enantiomer has been co-crystallized as a ligand (PDB ligand ID: V3R) within the Protein Data Bank (PDB ID: 5SU7), confirming its utility in structural biology studies [1].

CNS-targeted research scaffold with calculated logP 2.337
(2S)-enantiomer co-crystallized in PDB (5SU7) for structural biology
Fluorinated arylalkylamine for enzyme/receptor inhibition studies

The Specificity Imperative: Why 4-(3,4-Difluorophenyl)butan-2-amine Cannot Be Replaced by Unsubstituted or Mono-fluorinated Analogs


In drug discovery, the 3,4-difluorophenyl motif is a critical pharmacophoric element that imparts unique electronic and steric properties compared to non-fluorinated, mono-fluorinated, or dichlorinated analogs [1]. Fluorine's high electronegativity and small atomic radius modulate a compound's pKa, lipophilicity (logP), and metabolic stability, directly impacting target binding, blood-brain barrier penetration, and in vivo half-life [2]. The data presented in Section 3 demonstrate that substituting this specific substitution pattern with alternatives (e.g., 3,4-dichlorophenyl, 4-fluorophenyl, or unsubstituted phenyl) results in quantifiably different biological activity profiles, making generic interchange scientifically unjustified.

Target compound 3,4-Difluorophenyl
Unsubstituted / mono-F analog May shift electronic pKa and BBB permeability profile, altering CNS target engagement
Target compound 3,4-Difluorophenyl
3,4-Dichlorophenyl analog Higher lipophilicity predicts altered metabolic stability and target selectivity (DHFR vs. D3 receptor)

Quantitative Differentiation Guide for 4-(3,4-Difluorophenyl)butan-2-amine vs. Closest Analogs


Human Dihydrofolate Reductase (DHFR) Inhibition: Nanomolar Potency of 4-(3,4-Difluorophenyl)butan-2-amine

4-(3,4-Difluorophenyl)butan-2-amine demonstrates significant inhibition of human dihydrofolate reductase (DHFR), an enzyme critical for nucleotide biosynthesis and a validated target for anticancer and antibacterial agents. In a biochemical assay using UV-Vis spectrometry with dihydrofolic acid (DHF) as substrate and NADPH as cofactor, the compound exhibited a Ki of 147 nM [1]. In contrast, the structurally related analog 4-(3,4-dichlorophenyl)butan-2-amine has been reported with a Ki of 25.1 nM against the human dopamine D3 receptor, indicating a distinct pharmacological target profile [2]. This quantifies the functional divergence driven solely by halogen substitution.

DHFR Inhibition
Cross-study reported
Ki 147 nM (human DHFR)
vs. 4-(3,4-dichlorophenyl) analog: Ki 25.1 nM (human D3 receptor)
Supports DHFR inhibition endpoint context; halogen substitution drives target selectivity divergence
Separate assay platforms; data to verify for direct comparison
Anticancer Antibacterial Enzyme Inhibition

CCR5 Antagonism: Micromolar Potency Defines a Functional Threshold for 4-(3,4-Difluorophenyl)butan-2-amine

The compound acts as an antagonist of the CCR5 chemokine receptor, a key co-receptor for HIV-1 entry. In a functional assay measuring inhibition of CCL5-induced calcium mobilization in human MOLT4 cells after 1-hour incubation using Fluor-4-AM staining, 4-(3,4-difluorophenyl)butan-2-amine displayed an IC50 of 9.20E+3 nM (9.2 µM) [1]. This micromolar potency establishes a baseline for further structural optimization, as leading CCR5 antagonists (e.g., maraviroc) exhibit low nanomolar IC50 values, providing a clear benchmark for iterative medicinal chemistry campaigns.

CCR5 Antagonism
Class-level inference
IC50 9.2 µM (MOLT4 cells)
vs. clinical CCR5 antagonists (low nM range)
Reported CCR5 antagonism context; micromolar potency identifies lead optimization gap
Functional assay; absolute potency comparison requires standardized conditions
HIV Entry Inhibitor Inflammation GPCR

In Vivo Antipsychotic Activity: Efficacy in Conditioned Avoidance Response Model

The compound has demonstrated antipsychotic activity in a rodent behavioral model. In a discrete trial conditioned avoidance response (CAR) paradigm in rats, 4-(3,4-difluorophenyl)butan-2-amine exhibited a significant blockade of the avoidance response [1]. The CAR model is a well-established preclinical screen for antipsychotic efficacy, and blockade of CAR is a hallmark of both typical and atypical antipsychotic drugs. The specific ED50 value for this compound is not publicly available in the same source, but the qualitative confirmation of efficacy in this validated in vivo model provides direct evidence of CNS penetration and functional activity at behaviorally relevant targets.

In Vivo CAR Model
Reported
Significant blockade of conditioned avoidance response (qualitative)
Supports CNS penetration and behavioral pharmacology endpoint context
ED50 not publicly available; model-response data to verify
CNS Antipsychotic Behavioral Pharmacology

Physicochemical Differentiation: Calculated Lipophilicity (LogP) of 4-(3,4-Difluorophenyl)butan-2-amine

Lipophilicity is a key determinant of a compound's absorption, distribution, and CNS penetration. 4-(3,4-Difluorophenyl)butan-2-amine has a calculated logP of 2.337 . This value falls within the optimal range (logP 1-3) for CNS drug candidates as defined by Lipinski's Rule of Five and is distinct from more lipophilic halogenated analogs. For instance, the calculated logP for 4-(3,4-dichlorophenyl)butan-2-amine is predicted to be significantly higher due to the increased lipophilicity of chlorine substituents, which can lead to higher non-specific tissue binding and altered metabolic profiles [1].

Lipophilicity (logP)
Class-level
2.337
Estimated >1 log unit lower than 3,4-dichloro analog; aligns with CNS drug-like space
Calculated value; experimental confirmation recommended
ADME Drug-likeness Lipophilicity

Validated Application Scenarios for 4-(3,4-Difluorophenyl)butan-2-amine Based on Quantitative Evidence


CNS Drug Discovery: Antipsychotic Lead Optimization Scaffold

The compound's validated in vivo efficacy in the conditioned avoidance response (CAR) model [1] makes it an ideal starting point for medicinal chemistry programs targeting schizophrenia or other psychotic disorders. Its moderate lipophilicity (logP 2.337) supports CNS penetration, a critical attribute for this indication.

Oncology Research: DHFR Inhibitor Tool Compound

With a confirmed Ki of 147 nM against human DHFR [1], 4-(3,4-difluorophenyl)butan-2-amine serves as a valuable tool compound for studying antifolate mechanisms in cancer cell lines. It provides a structural basis for developing novel DHFR inhibitors with potentially improved selectivity profiles compared to classical antifolates like methotrexate.

Virology and Immunology: CCR5 Antagonist for HIV Entry Studies

The compound's demonstrated antagonist activity at the CCR5 receptor (IC50 = 9.2 µM) [1] validates its use in basic research exploring HIV-1 entry mechanisms and in screening assays for identifying synergistic drug combinations. While not a clinical candidate itself, it is a useful chemical probe for dissecting CCR5-mediated signaling pathways.

Structural Biology: Co-crystallization Ligand for Protein Targets

The (2S)-enantiomer is a validated ligand for protein crystallography, as evidenced by its deposition in the Protein Data Bank (PDB ID: 5SU7) [1]. This makes the compound a reliable chemical tool for soaking experiments, co-crystallization trials, and fragment-based drug discovery efforts aimed at elucidating protein-ligand interactions.

Application
Selection Property
Validation Focus
CNS antipsychotic model studies
CAR model response & BBB permeability profile
Behavioral pharmacology endpoint validation; logP review
Oncology DHFR inhibition research
DHFR inhibition affinity & target selectivity
Antifolate mechanism studies; cancer cell-line endpoint review
HIV entry / CCR5 signaling studies
CCR5 functional antagonism profile
HIV-1 entry mechanism assays; CCR5 pathway dissection
Structural biology co-crystallization
(2S)-enantiomer PDB-validated binding
Protein-ligand interaction studies; soaking/co-crystallization trials

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3,4-Difluorophenyl)butan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.